molecular formula C7H13N B13156625 (Butan-2-yl)(prop-2-yn-1-yl)amine

(Butan-2-yl)(prop-2-yn-1-yl)amine

Cat. No.: B13156625
M. Wt: 111.18 g/mol
InChI Key: MMUSQLTVJWLCEI-UHFFFAOYSA-N
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Description

(Butan-2-yl)(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C7H13N. It belongs to the class of propargylamines, which are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis . This compound is characterized by the presence of both a butan-2-yl group and a prop-2-yn-1-yl group attached to an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(prop-2-yn-1-yl)amine can be achieved through several methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metals such as copper or ruthenium . The reaction conditions often include solvent-free environments and mild temperatures to promote green chemistry practices.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (Butan-2-yl)(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives .

Scientific Research Applications

(Butan-2-yl)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Butan-2-yl)(prop-2-yn-1-yl)amine involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the context of neuroprotective effects . The compound may also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: (Butan-2-yl)(prop-2-yn-1-yl)amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of butan-2-yl and prop-2-yn-1-yl groups provides a versatile platform for chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-prop-2-ynylbutan-2-amine

InChI

InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h1,7-8H,5-6H2,2-3H3

InChI Key

MMUSQLTVJWLCEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC#C

Origin of Product

United States

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